![molecular formula C28H27NO6S B11157497 (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157497.png)
(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
The compound (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromen-7-yl core, a phenyl group, and a sulfonylamino pentanoate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions The initial step often includes the formation of the chromen-7-yl core through a cyclization reactionCommon reagents used in these reactions include phenylboronic acid, sulfonyl chlorides, and amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromen-7-yl core and sulfonylamino pentanoate moiety make it particularly versatile for various applications .
Properties
Molecular Formula |
C28H27NO6S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C28H27NO6S/c1-4-19(3)27(29-36(32,33)22-13-10-18(2)11-14-22)28(31)34-21-12-15-23-24(20-8-6-5-7-9-20)17-26(30)35-25(23)16-21/h5-17,19,27,29H,4H2,1-3H3/t19-,27+/m1/s1 |
InChI Key |
UXYSPIMGKIZBNS-WINIVTDRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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